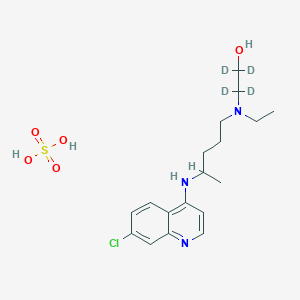

10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid (DHA). This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under mild conditions . Chemical hydroxylation can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts .

Industrial Production Methods

Industrial production of this compound is less common and usually involves large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming docosahexaenoic acid.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

Applications De Recherche Scientifique

10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid has numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid involves its interaction with various molecular targets and pathways:

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): It acts as a ligand for PPARγ, modulating gene expression related to inflammation and lipid metabolism.

Anti-Inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and promotes the resolution of inflammation.

Comparaison Avec Des Composés Similaires

10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid can be compared with other hydroxylated fatty acids:

17(S)-Hydroxydocosa-4,7,10,13,16,19-hexaenoic acid (17(S)-HDoHE): Both compounds have anti-inflammatory properties, but 17(S)-HDoHE is more potent in resolving inflammation.

11-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid (11-HDoHE): Similar in structure, but differs in the position of the hydroxy group, affecting its biological activity.

Conclusion

This compound is a versatile compound with significant roles in biological processes and potential applications in various fields. Its unique structure and reactivity make it a valuable subject of study in scientific research.

Propriétés

Numéro CAS |

90780-50-0 |

|---|---|

Formule moléculaire |

C22H32O3 |

Poids moléculaire |

344.5 g/mol |

Nom IUPAC |

(4Z,7Z,10Z,13E,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16+/t21-/m1/s1 |

Clé InChI |

SWTYBBUBEPPYCX-RRQCUPCBSA-N |

SMILES |

CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O |

SMILES isomérique |

CC/C=C\C[C@H](/C=C/C=C/C/C=C\C/C=C\C/C=C\CCC(=O)O)O |

SMILES canonique |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |

Synonymes |

10-hydroxy Docosahexaenoic Acid; (±)10-HDoHE |

Origine du produit |

United States |

Q1: What is significant about the presence of 10R-HDHA in Euphausia pacifica?

A1: While not as abundant as other omega-3 fatty acids like eicosapentaenoic acid (EPA), Euphausia pacifica uniquely contains 10R-HDHA in measurable quantities []. This is significant because obtaining sufficient amounts of 10R-HDHA for research has been a challenge. The discovery of E. pacifica as a source opens up possibilities for further investigation into its potential biological activities.

Q2: What method did the researchers use to obtain 10R-HDHA from Euphausia pacifica?

A2: The researchers developed a novel purification method using enzymatic production within the krill themselves []. This method allowed them to isolate a significant amount of 10R-HDHA (5.6 mg) from a relatively small amount of krill (1 kg) [], which could be crucial for future research endeavors.

Q3: What is the next step in researching 10R-HDHA now that a viable source and extraction method have been identified?

A3: The next step is to conduct in vivo experiments to evaluate the biological activities of 10R-HDHA []. This will help determine its potential benefits for human health and could lead to the development of new therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)

![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)

![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)